molecular formula C17H15ClN2O3 B2866177 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide CAS No. 1099655-32-9

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide

Cat. No.: B2866177
CAS No.: 1099655-32-9
M. Wt: 330.77
InChI Key: DGYCEQPVMRMXHJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide is a synthetic carboxamide derivative of interest in medicinal chemistry research. Its molecular architecture incorporates a 5-chloro-2-methoxybenzoyl group, a motif found in compounds investigated for their affinity for neurological targets such as serotonin (5-HT) receptors . Furthermore, the indoline-2-carboxamide core is structurally analogous to the indole-2-carboxamide scaffold, which is a privileged structure in drug discovery. Indole-2-carboxamides have been identified as a versatile template for developing ligands for a range of biological targets . Scientific literature has highlighted this scaffold's relevance in several research areas. For instance, certain indole-2-carboxamide derivatives have demonstrated potent antiproliferative activity against cancer cell lines in vitro, with studies suggesting mechanisms that may involve the inhibition of kinase targets such as EGFR and CDK2 . Other research avenues explore similar structures as agonists for ion channels like TRPV1, which is a key target in pain and inflammation research , or as inhibitors of bacterial targets like MmpL3 in mycobacterial studies . This compound is presented to the research community as a chemical tool to further investigate these and other potential biochemical pathways. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-15-7-6-11(18)9-12(15)17(22)20-13-5-3-2-4-10(13)8-14(20)16(19)21/h2-7,9,14H,8H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYCEQPVMRMXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Phenylalanine Derivatives

A copper-catalyzed cyclization strategy, as demonstrated in the synthesis of 5-fluoroindoline diamides, offers a robust pathway. Starting with ethyl 2-((diphenylmethylene)amino)-3-(5-chloro-2-methoxyphenyl)propanoate, cyclization under copper catalysis yields the indoline ring. Subsequent hydrolysis of the ethyl ester with lithium hydroxide generates indoline-2-carboxylic acid, which is then coupled with ammonia via TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) activation to form the carboxamide. This method achieves yields of 65–78% under anhydrous conditions in dichloromethane.

Resolution of Racemic Indoline-2-carboxylic Acid

Patent literature describes the enantioselective synthesis of (2S)-indoline-2-carboxylic acid using chiral amines such as (R)-α-methylbenzylamine. Racemic indoline-2-carboxylic acid is treated with the chiral amine to form diastereomeric salts, which are separated via fractional crystallization. The resolved (2S)-enantiomer is then coupled with ammonium chloride using TBTU, yielding enantiomerically pure indoline-2-carboxamide (>99.5% ee). This method is critical for applications requiring stereochemical precision.

Introduction of the 5-Chloro-2-methoxybenzoyl Group

Functionalization of the indoline nitrogen with the 5-chloro-2-methoxybenzoyl group involves a two-step sequence:

Synthesis of 5-Chloro-2-methoxybenzoyl Chloride

5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in toluene at 60°C for 4 hours, yielding the corresponding acyl chloride with >95% conversion. Excess thionyl chloride is removed via distillation, and the product is used directly in subsequent acylation steps.

N-Acylation of Indoline-2-carboxamide

The indoline-2-carboxamide intermediate is dissolved in anhydrous dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. 5-Chloro-2-methoxybenzoyl chloride is added dropwise at 0°C, followed by gradual warming to room temperature. After 12 hours, the reaction mixture is quenched with water, and the product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1). This method achieves yields of 82–89%, with minimal formation of di-acylated byproducts.

Integrated One-Pot Synthesis

Recent advancements enable a telescoped synthesis to improve efficiency:

  • Indoline Ring Formation : Ethyl 3-(5-chloro-2-methoxyphenyl)propanoate undergoes Pd-catalyzed cyclization in the presence of ammonium carbonate, directly yielding indoline-2-carboxamide.
  • In Situ Acylation : Without isolation, the reaction mixture is treated with 5-chloro-2-methoxybenzoyl chloride and DMAP, producing the final compound in 74% overall yield.

Reaction Optimization and Scalability

Coupling Agent Screening

Comparative studies of amide coupling agents reveal the following performance metrics:

Coupling Agent Solvent Temperature Yield (%) Purity (%)
TBTU DCM RT 78 98
EDC·HCl/HOBt DMF 0°C → RT 85 97
HATU Acetonitrile RT 81 96

EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) provides optimal yields for large-scale synthesis.

Industrial-Scale Production

A patented method employs continuous flow chemistry for the acylation step, reducing reaction time from 12 hours to 30 minutes and improving yield to 91%. Key parameters include:

  • Pressure : 8–12 bar
  • Temperature : 120°C
  • Catalyst : Immobilized lipase CAL-A (Candida antarctica)

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC : Purity >99% (C18 column, 60:40 acetonitrile:water, 1 mL/min).
  • NMR : Distinct signals for the indoline NH (δ 8.2 ppm) and benzoyl carbonyl (δ 168.5 ppm).
  • X-ray Crystallography : Confirms planar geometry of the carboxamide group (C–N–C angle = 120.1°).

Challenges and Mitigation Strategies

Racemization During Acylation

The indoline chiral center is prone to racemization under acidic conditions. Using DMAP as a mild base and maintaining temperatures below 25°C limits epimerization to <2%.

Byproduct Formation

Di-acylated byproducts (∼5%) are removed via recrystallization from ethanol/water (7:3 v/v), enhancing purity to >99.5%.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural differentiators include:

  • Indoline-2-carboxamide backbone : Provides rigidity and hydrogen-bonding capacity via the carboxamide group.
  • 5-Chloro-2-methoxybenzoyl substituent : Enhances electronic and steric properties compared to simpler acyl groups.

Table 1: Structural Comparison with Analogs

Compound Name Substituents on Indoline/Acyl Group Key Structural Features Reference
1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide 5-Cl, 2-OCH₃ on benzoyl High lipophilicity, potential BBB penetration N/A
Compound 54 (1-(2-(4-Chlorophenoxy)acetyl)-5-fluoro-N-methylindoline-2-carboxamide) 5-F, 4-Cl-phenoxyacetyl Phenoxyacetyl chain with 4-Cl; fluorinated
Compound 55 (5-Fluoro-1-(2-(4-fluorophenoxy)acetyl)-N-methylindoline-2-carboxamide) 5-F, 4-F-phenoxyacetyl Dual fluorine substitution
N-Butyl-1-(2-(4-chlorophenoxy)acetyl)indoline-2-carboxamide (50) N-butyl, 4-Cl-phenoxyacetyl Alkyl chain on carboxamide; phenoxyacetyl
5-Chloroindoline-1-carboxamide 5-Cl on indoline (1-carboxamide) Positional isomer (1- vs. 2-carboxamide)

Key Observations :

  • Halogen substituents (Cl, F) in the benzoyl or phenoxy groups enhance electronic effects and may improve target engagement .
  • Positional isomerism : The 2-carboxamide configuration in the target compound vs. 1-carboxamide derivatives (e.g., Example 2 in ) likely alters hydrogen-bonding interactions and solubility.

Physicochemical Properties :

  • Melting Points : 5-Chloroindoline-1-carboxamide (Example 2 in ) melts at 148–152°C, while 5-methoxy analogs (Example 3) melt at 177–179°C. The target compound’s 2-carboxamide configuration and benzoyl group may increase melting points due to enhanced crystallinity.

Biological Activity

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an indoline core substituted with a chloro and methoxy group, which contributes to its biological activity. The general structure can be represented as follows:

C16H14ClNO3\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}\text{O}_{3}

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. In particular, it has been noted for its potential as an inhibitor of various kinases involved in cancer cell proliferation and inflammatory processes.

Anticancer Activity

Research has demonstrated that this compound exhibits potent cytotoxic effects against multiple cancer cell lines. For instance, studies indicate that this compound can inhibit the growth of melanoma cells with IC50 values in the low micromolar range:

Cell Line IC50 (µM) Reference
LOX-IMVI0.96
BRAF V600E1.12

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents targeting specific signaling pathways.

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It acts as a dual inhibitor of lipoxygenase (LOX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory pathways. In vitro assays have shown promising results with low IC50 values for these targets, indicating significant potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The introduction of various substituents on the indoline structure has been shown to modulate the biological activity significantly. For example, the presence of electron-withdrawing groups such as chlorine enhances the compound's potency against cancer cell lines compared to unsubstituted analogs. This relationship highlights the importance of molecular modifications in optimizing therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

  • In Vitro Studies :
    • A study demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines, showcasing its potential as an anticancer agent.
    • The compound was tested against melanoma cells, revealing significant cytotoxicity at low concentrations .
  • In Vivo Studies :
    • Animal models have been utilized to assess the anti-inflammatory effects of this compound, particularly in models of induced arthritis and asthma, where it showed reduced inflammation markers and improved clinical outcomes .
  • Mechanistic Insights :
    • Further investigations into the mechanistic pathways revealed that this compound affects key signaling cascades involved in tumor growth and inflammation, providing insights into its therapeutic potential.

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